molecular formula C11H11NO4 B2387324 N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide CAS No. 1396873-68-9

N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide

Cat. No.: B2387324
CAS No.: 1396873-68-9
M. Wt: 221.212
InChI Key: PRGAROJFQUFBLK-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide is a compound that features a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide can be achieved through the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol. The reaction is typically carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve good yields. The crude products are purified by crystallization or flash chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the use of microwave-assisted synthesis and effective coupling reagents suggests that scalable production could be feasible with further optimization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium ferricyanide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the furan ring.

Major Products Formed

The major products formed from these reactions include various furan derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives such as N-(furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate .

Uniqueness

N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide is unique due to the presence of both a hydroxyethyl group and a carboxamide group attached to the furan ring. This structural feature provides it with distinct chemical and biological properties compared to other furan derivatives.

Biological Activity

N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of furan derivatives with appropriate coupling agents. The general procedure includes:

  • Starting Materials : Furan-2-carboxylic acid and furan-3-yl-2-hydroxyethylamine.
  • Reagents : Commonly used reagents include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
  • Conditions : The reaction is generally carried out under anhydrous conditions at room temperature for several hours, followed by purification techniques such as crystallization or chromatography.

The resulting compound features both furan and hydroxyl functional groups, which are significant for its biological activity.

This compound primarily interacts with specific molecular targets in biological systems, influencing various biochemical pathways.

Target Interaction :

  • The compound has been shown to inhibit the epidermal growth factor receptor (EGFR) , which plays a crucial role in cell proliferation and survival pathways such as RAS/RAF/MEK/ERK and PI3K/AKT pathways.

Biochemical Effects :

  • Inhibition of EGFR leads to decreased cell proliferation and increased apoptosis in cancer cells, indicating its potential as an anti-cancer agent.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with furan moieties possess significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Antiviral Properties : Preliminary research suggests potential antiviral effects, particularly against HIV, although further studies are needed to confirm these findings .

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

StudyFindings
Demonstrated significant inhibition of EGFR, leading to reduced cancer cell proliferation.
Showed antimicrobial activity against Gram-positive and Gram-negative bacteria.
Reported anti-inflammatory effects in vitro, suggesting therapeutic potential in inflammatory conditions.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-9(8-3-5-15-7-8)6-12-11(14)10-2-1-4-16-10/h1-5,7,9,13H,6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGAROJFQUFBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(C2=COC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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